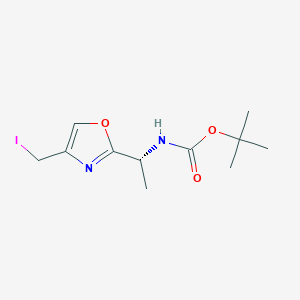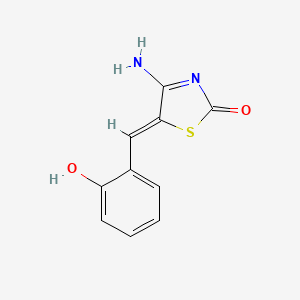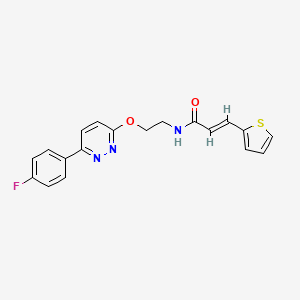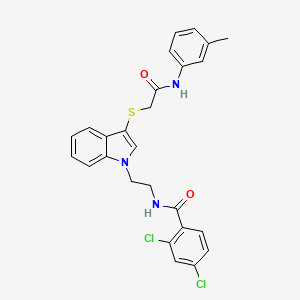
3-((4-chlorophenyl)sulfonyl)-4-hydroxy-N-(4-methoxybenzyl)-2-oxo-1,2-dihydroquinoline-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((4-chlorophenyl)sulfonyl)-4-hydroxy-N-(4-methoxybenzyl)-2-oxo-1,2-dihydroquinoline-7-carboxamide is a useful research compound. Its molecular formula is C24H19ClN2O6S and its molecular weight is 498.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Applications
Compounds within this structural family have been extensively studied for their antimicrobial properties. For instance, derivatives synthesized from quinazolinone and thiazolidinone frameworks have shown promising in vitro antibacterial and antifungal activities against various pathogens, including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans (Desai, Dodiya, & Shihora, 2011). Another study highlighted the synthesis and characterization of new quinazolines as potential antimicrobial agents, further supporting the antimicrobial potential of such compounds (Desai, Shihora, & Moradia, 2007).
Synthetic Methodologies
The synthesis of these compounds involves various chemical reactions aimed at introducing functional groups that impart biological activity. For example, a method described the synthesis of a specific derivative through the reaction of a quinazolinone compound with chlorosulfonic acid, followed by amidation, to yield a compound with potential sulfonamide linkage (Hayun, Hanafi, Yanuar, & Hudiyono, 2012).
Medicinal Chemistry Applications
In medicinal chemistry, such derivatives have been explored for their potential as diuretic, antihypertensive, and anticancer agents. For example, a study synthesized a series of N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) benzene sulfonamide derivatives, showing significant diuretic and antihypertensive activity, with one compound highlighted for its potent effects (Rahman et al., 2014). Another research effort synthesized sulfonamide derivatives with pro-apoptotic effects on cancer cells, indicating their potential in cancer therapy (Cumaoğlu et al., 2015).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-((4-chlorophenyl)sulfonyl)-4-hydroxy-N-(4-methoxybenzyl)-2-oxo-1,2-dihydroquinoline-7-carboxamide' involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-methoxybenzylamine to form the intermediate 4-((4-chlorophenyl)sulfonyl)-N-(4-methoxybenzyl)aniline. This intermediate is then reacted with 2-oxo-1,2-dihydroquinoline-7-carboxylic acid to form the final product.", "Starting Materials": [ "4-chlorobenzenesulfonyl chloride", "4-methoxybenzylamine", "2-oxo-1,2-dihydroquinoline-7-carboxylic acid" ], "Reaction": [ "Step 1: 4-chlorobenzenesulfonyl chloride is reacted with 4-methoxybenzylamine in the presence of a base such as triethylamine to form the intermediate 4-((4-chlorophenyl)sulfonyl)-N-(4-methoxybenzyl)aniline.", "Step 2: The intermediate 4-((4-chlorophenyl)sulfonyl)-N-(4-methoxybenzyl)aniline is then reacted with 2-oxo-1,2-dihydroquinoline-7-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the final product '3-((4-chlorophenyl)sulfonyl)-4-hydroxy-N-(4-methoxybenzyl)-2-oxo-1,2-dihydroquinoline-7-carboxamide'." ] } | |
Numéro CAS |
892738-40-8 |
Formule moléculaire |
C24H19ClN2O6S |
Poids moléculaire |
498.93 |
Nom IUPAC |
3-(4-chlorophenyl)sulfonyl-4-hydroxy-N-[(4-methoxyphenyl)methyl]-2-oxo-1H-quinoline-7-carboxamide |
InChI |
InChI=1S/C24H19ClN2O6S/c1-33-17-7-2-14(3-8-17)13-26-23(29)15-4-11-19-20(12-15)27-24(30)22(21(19)28)34(31,32)18-9-5-16(25)6-10-18/h2-12H,13H2,1H3,(H,26,29)(H2,27,28,30) |
Clé InChI |
UUPOJJDGGGMKFC-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=C(C(=O)N3)S(=O)(=O)C4=CC=C(C=C4)Cl)O |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-(Methylsulfanyl)[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-amine](/img/structure/B2956025.png)



![2,5-dimethyl-N-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2956030.png)
![N-[1-(4-fluorophenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]-N,4-dimethylbenzenesulfonamide](/img/structure/B2956031.png)
![N-(2-fluorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2956032.png)
![5-Oxaspiro[3.5]nonan-6-ylmethanesulfonyl fluoride](/img/structure/B2956034.png)

![3-[(2-Chloroacetyl)amino]-N-[[1-(3-fluorothiophene-2-carbonyl)piperidin-2-yl]methyl]propanamide](/img/structure/B2956038.png)
![N-[(2-chlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide](/img/structure/B2956041.png)

![2-((2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2956045.png)
